Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-phenyl-
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Overview
Description
Acrylophenone, 5’-acetyl-2’,4’-dihydroxy-3-phenyl- is an organic compound with a complex structure that includes both aromatic and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Acrylophenone, 5’-acetyl-2’,4’-dihydroxy-3-phenyl- can be synthesized through a multi-step process involving the reaction of acetophenone with formaldehyde and an amine hydrochloride in a Mannich reaction . This reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Acrylophenone, 5’-acetyl-2’,4’-dihydroxy-3-phenyl- may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acrylophenone, 5’-acetyl-2’,4’-dihydroxy-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the ketone group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Acrylophenone, 5’-acetyl-2’,4’-dihydroxy-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of certain resins and polymers.
Mechanism of Action
The mechanism by which Acrylophenone, 5’-acetyl-2’,4’-dihydroxy-3-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Acrylophenone: A simpler compound with similar structural features.
Phenylvinyl ketone: Another related compound with a vinyl group attached to the phenyl ring.
Uniqueness
Acrylophenone, 5’-acetyl-2’,4’-dihydroxy-3-phenyl- is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
108051-24-7 |
---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
(E)-1-(5-acetyl-2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H14O4/c1-11(18)13-9-14(17(21)10-16(13)20)15(19)8-7-12-5-3-2-4-6-12/h2-10,20-21H,1H3/b8-7+ |
InChI Key |
KIHJTLCIXKUDAB-BQYQJAHWSA-N |
Isomeric SMILES |
CC(=O)C1=CC(=C(C=C1O)O)C(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)O)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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